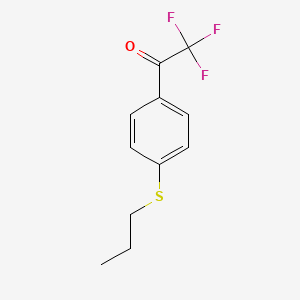

4'-(n-Propylthio)-2,2,2-trifluoroacetophenone

Description

4'-(n-Propylthio)-2,2,2-trifluoroacetophenone (CAS: 1443354-11-7) is a fluorinated aromatic ketone characterized by a trifluoromethyl group at the acetophenone backbone and an n-propylthio (-S-C₃H₇) substituent at the para position. This compound is part of a broader class of trifluoroacetophenone derivatives, which are widely studied for their electron-withdrawing trifluoromethyl group and tunable substituent effects . While it has been discontinued commercially (CymitQuimica, Ref: 10-F397175), its structural analogs remain significant in organic synthesis, catalysis, and materials science due to their unique electronic and steric properties .

Properties

IUPAC Name |

2,2,2-trifluoro-1-(4-propylsulfanylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3OS/c1-2-7-16-9-5-3-8(4-6-9)10(15)11(12,13)14/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOZQPSHADUHWGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC=C(C=C1)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(n-Propylthio)-2,2,2-trifluoroacetophenone typically involves the introduction of the trifluoromethyl group and the propylthio group onto the acetophenone core. One common method involves the reaction of 4’-bromo-2,2,2-trifluoroacetophenone with n-propylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

On an industrial scale, the production of 4’-(n-Propylthio)-2,2,2-trifluoroacetophenone may involve more efficient and scalable methods. These could include continuous flow processes or the use of more robust catalysts to enhance the reaction rate and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4’-(n-Propylthio)-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:

Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the acetophenone moiety can be reduced to form the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4’-(n-Propylthio)-2,2,2-trifluoroacetophenone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives may be studied for their biological activity, including potential pharmaceutical applications.

Medicine: Research into its derivatives may lead to the development of new drugs with specific therapeutic effects.

Industry: It can be used in the development of new materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 4’-(n-Propylthio)-2,2,2-trifluoroacetophenone depends on its specific application. In general, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes or proteins. The propylthio group may also play a role in binding to specific molecular targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Alkyl-Substituted Derivatives

- 4'-n-Propyl-2,2,2-Trifluoroacetophenone (CAS: 107713-67-7): Substituent: n-Propyl (-C₃H₇) at the para position. Properties: Exhibits enhanced lipophilicity compared to the parent trifluoroacetophenone. Used in asymmetric catalysis and polymer synthesis . Reactivity: Undergoes hydroboration 3× faster than 2,2,2-trimethylacetophenone due to electron-withdrawing trifluoromethyl effects .

- 4'-N-Butyl-2,2,2-Trifluoroacetophenone (CAS: 40739-44-4): Substituent: n-Butyl (-C₄H₉). Applications: Key intermediate in carbonate ionophores for sensor technologies .

- 4'-n-Pentyl-2,2,2-Trifluoroacetophenone (CAS: 886369-31-9): Substituent: n-Pentyl (-C₅H₁₁). Applications: Studied for gas separation membranes due to its balance of rigidity and solubility .

Electron-Withdrawing Substituents

- 4'-Nitro-2,2,2-Trifluoroacetophenone (CAS: 58808-61-0): Substituent: Nitro (-NO₂). Reactivity: High electrophilicity enables use in Friedel-Crafts polycondensation for fluoropolymer synthesis .

- 4'-Chloro-3'-Methyl-2,2,2-Trifluoroacetophenone (CAS: N/A): Substituents: Chloro (-Cl) and methyl (-CH₃). Safety: Classified under GHS as hazardous (skin/eye irritant) .

Oxygen- and Sulfur-Containing Derivatives

- 4'-Methoxy-2,2,2-Trifluoroacetophenone (CAS: 711-38-6): Substituent: Methoxy (-OCH₃). Applications: Precursor in antimalarial drug synthesis due to its stability under acidic conditions .

- 4'-(n-Propylthio)-2,2,2-Trifluoroacetophenone vs. 2'-(n-Propylthio)-2,2,2-Trifluoroacetophenone: Positional isomerism: The para-substituted isomer (4') has lower steric hindrance than the ortho-substituted (2') variant, leading to higher catalytic efficiency in asymmetric reductions .

Physicochemical Properties

*Estimated via computational methods .

Phytotoxicity and Environmental Impact

Propiophenone, 4'-methylacetophenone, and 2',4'-dimethylacetophenone—structurally simpler analogs—exhibit concentration-dependent phytotoxicity. For instance, 4'-methylacetophenone (LD₅₀: 200 ppm) is used in pesticides, while trifluoroacetophenone derivatives are less studied in this context due to their synthetic complexity .

Biological Activity

4'-(n-Propylthio)-2,2,2-trifluoroacetophenone is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action and applications in research.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to an acetophenone backbone, with a propylthio substituent at the 4' position. This unique structure contributes to its distinct chemical reactivity and biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C12H12F3OS |

| Molecular Weight | 292.28 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For instance, studies have demonstrated its efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The proposed mechanism involves the induction of apoptosis (programmed cell death) and cell cycle arrest at the G2/M phase.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.

- Membrane Interaction : The lipophilic nature of the trifluoromethyl group enhances membrane permeability, allowing the compound to enter cells more readily.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress by increasing ROS levels within cells, contributing to its anticancer effects.

Case Studies

-

Antimicrobial Efficacy Study :

- A study published in a peer-reviewed journal evaluated the antimicrobial activity of various derivatives of trifluoroacetophenones, including this compound. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL against E. coli and S. aureus .

-

Anticancer Activity Assessment :

- In a separate study focusing on breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability. The study reported IC50 values around 25 µM after 48 hours of treatment .

Research Applications

The compound's unique properties make it a valuable candidate for further research in various fields:

- Drug Development : Its potential as an antimicrobial and anticancer agent positions it as a lead compound for new drug formulations.

- Chemical Biology : It serves as a tool for studying biological pathways related to cancer and microbial resistance.

- Material Science : Due to its chemical stability and unique electronic properties, it is explored for applications in advanced materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.